![molecular formula C20H15F3N2O2 B2703552 1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 933205-23-3](/img/structure/B2703552.png)
1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Description
1-Benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core substituted with a benzyl group at position 1, a ketone at position 2, and a carboxamide-linked 2-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the benzyl moiety contributes to π-π stacking interactions in biological systems . Its near-planar conformation, driven by π-conjugation across the amide bridge, promotes crystallinity and intermolecular hydrogen bonding .
Propriétés
IUPAC Name |
1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)16-10-4-5-11-17(16)24-18(26)15-9-6-12-25(19(15)27)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPOOACVRAKEQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, the compound is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Substituent Variations on the Amide Nitrogen
Compound A : N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide ()
- Key Difference : The amide nitrogen is linked to a 2,4-dimethoxyphenyl group instead of 2-(trifluoromethyl)phenyl.
- Impact: The electron-donating methoxy groups increase polarity and solubility but may reduce metabolic stability compared to the electron-withdrawing CF₃ group in the target compound. The 3-(trifluoromethyl)benzyl substituent (vs.
Compound B : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Key Difference : Lacks the benzyl group at position 1 and has a simpler 3-bromo-2-methylphenyl substituent.
- The molecule’s near-planar conformation (dihedral angle: 8.38°) suggests similar crystallinity to the target compound .
Modifications on the Dihydropyridine Core
Compound C : N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide ()
- Key Difference : Additional 6-methyl and 5-pyrazolyl groups on the dihydropyridine core, plus a methanesulfonyl-pyridinylmethyl moiety.
- Impact: The pyrazolyl group enhances interactions with hydrophobic pockets in enzymes (e.g., elastase inhibition).
Compound D : N-Cycloheptyl-1,2-dihydro-1-(4-fluorobenzyl)-2-oxo-pyridine-3-carboxamide ()
- Key Difference : Fluorobenzyl substituent at position 1 and cycloheptylamide at position 3.
- Impact: Fluorine increases lipophilicity and oxidative stability.
Structural and Pharmacokinetic Properties
Property | Target Compound | Compound A | Compound B |
---|---|---|---|
Amide Substituent | 2-(Trifluoromethyl)phenyl | 2,4-Dimethoxyphenyl | 3-Bromo-2-methylphenyl |
Dihydropyridine Substituent | Benzyl at position 1 | 3-(Trifluoromethyl)benzyl at position 1 | None |
Planarity | Near-planar (π-conjugation) | Likely planar | Near-planar (dihedral angle: 8.38°) |
Metabolic Stability | High (CF₃ group) | Moderate (methoxy groups) | Low (bromine may undergo dehalogenation) |
Solubility | Moderate (CF₃ reduces polarity) | High (polar methoxy groups) | Low (nonpolar substituents) |
Activité Biologique
1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
Chemical Structure
Note: Actual chemical structure image should be inserted here.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular metabolism and proliferation.
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), which play a significant role in signal transduction pathways.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of this compound:
- Anticancer Activity : Research indicates that the compound exhibits significant anticancer properties, particularly against human colon cancer (HT29) and prostate cancer (DU145) cell lines. The mechanism involves the inhibition of EGFR tyrosine kinase, which is pivotal in cancer cell growth and proliferation .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of glutamatergic neurotransmission pathways, which are implicated in various neurological disorders .
Case Study 1: Anticancer Efficacy
A study conducted at Trakya University evaluated the anticancer effects of the compound using the MTT assay. The results demonstrated a dose-dependent reduction in cell viability for HT29 and DU145 cell lines, with IC50 values comparable to established anticancer agents .
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
HT29 | 12.5 | Olmitinib | 10 |
DU145 | 15.0 | Doxorubicin | 14 |
Case Study 2: Neuroprotective Potential
In a separate investigation focusing on neuroprotection, the compound was tested for its ability to mitigate excitotoxicity in neuronal cultures. The results indicated a significant reduction in neuronal death when treated with the compound, suggesting its potential application in neurodegenerative diseases .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : The compound is synthesized via carboxamide coupling using reagents like TBTU (tetramethyluronium tetrafluoroborate) and DIPEA (diisopropylethylamine) in anhydrous DMF. For example, a similar carboxamide derivative was prepared with 71% yield after purification via flash column chromatography (ethyl acetate/petroleum ether, 6:4) . Alternative routes involve refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and p-toluenesulfonic acid, yielding crystalline products after slow evaporation from methanol .
Q. How is the compound structurally characterized?
- Methodological Answer : X-ray crystallography confirms a near-planar molecular conformation, with a dihedral angle of 8.38° between aromatic rings. Intra- and intermolecular N–H⋯O hydrogen bonds stabilize centrosymmetric dimers . NMR spectroscopy (e.g., NMR in CDCl) identifies key features such as the amide proton (δ 9.73 ppm) and pyridine ring protons (δ 8.53 ppm for H4 Py) .
Q. What purification methods are effective for this compound?
- Methodological Answer : Flash column chromatography using ethyl acetate/petroleum ether (6:4) is effective for isolating the carboxamide intermediate . Crystallization from methanol is recommended for obtaining high-purity crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer : Optimize stoichiometry (e.g., 1:1 molar ratio of carboxamide and amine) and use anhydrous solvents to minimize side reactions. Catalytic CuI and LiBr in THF at -40°C enhance reactivity in Grignard additions, as demonstrated for related dihydropyridine derivatives . Adjusting reaction time (e.g., 12 hours at room temperature) and employing automated synthesis platforms may further improve efficiency .
Q. How are unexpected tautomeric forms addressed during structural analysis?
- Methodological Answer : X-ray crystallography can distinguish between keto-amine (lactam) and hydroxy-pyridine tautomers. For instance, the title compound was confirmed as the keto-amine tautomer due to hydrogen bonding patterns and planar geometry, contrasting computational predictions of alternative forms . Adjusting reaction pH or solvent polarity may suppress undesired tautomerization.
Q. What strategies resolve discrepancies in spectroscopic data post-synthesis?
- Methodological Answer : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to identify tautomers or impurities. For example, a by-product formed during synthesis of a related compound was resolved by NMR-guided purification and crystallographic validation . High-resolution mass spectrometry (HRMS) can further verify molecular integrity.
Q. How is the compound evaluated for pharmacological activity?
- Methodological Answer : Use in vitro assays targeting systems like the endocannabinoid receptors, given structural similarities to active pyridinecarboxamides . Structure-activity relationship (SAR) studies can guide modifications to the benzyl or trifluoromethylphenyl groups. For example, fluorinated analogs of urea derivatives have shown enhanced receptor binding in preclinical models .
Q. How are derivatives designed to enhance biological activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring or modify the benzyl substituent to improve metabolic stability. Molecular docking studies with target proteins (e.g., cannabinoid receptors) can prioritize derivatives. For instance, cycloheptylamine-substituted analogs demonstrated improved solubility and binding affinity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.